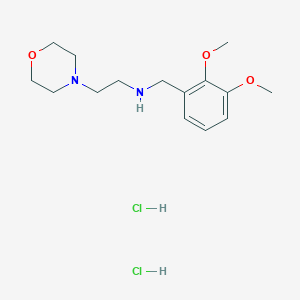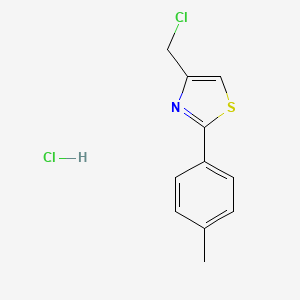
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride
Descripción general
Descripción
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride is not fully understood. However, it is believed that 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as proteins and nucleic acids. 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has also been shown to induce cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have reported that 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride can inhibit the growth of cancer cells and bacteria. 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has also been shown to reduce inflammation in animal models. However, the effects of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride in lab experiments is its ability to inhibit the activity of enzymes involved in the biosynthesis of important cellular components. This makes 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride a useful tool for studying the mechanisms of cellular processes. However, one limitation of using 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride is its potential toxicity. 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been shown to be toxic to some human cell lines, and caution should be taken when handling and using 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride. One direction is to investigate the potential of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride as a pesticide and herbicide in agriculture. Additionally, more research is needed to determine the safety and efficacy of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride in human health. Overall, the study of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has the potential to lead to the development of new drugs and agrochemicals that can benefit society.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been studied for its potential applications in pharmaceuticals and agrochemicals. In pharmaceuticals, 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agrochemicals, 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride has been tested as a pesticide and herbicide. Several research studies have reported the effectiveness of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride in controlling pests and weeds in crops.
Propiedades
IUPAC Name |
4-(chloromethyl)-2-(4-methylphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11;/h2-5,7H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNMUVWGKPBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




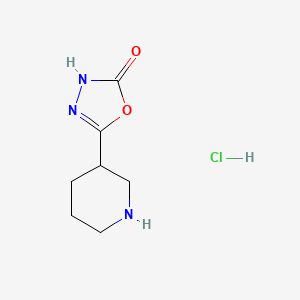
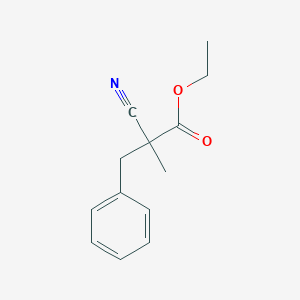
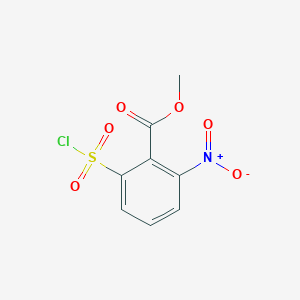

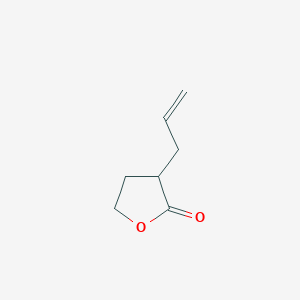
![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)
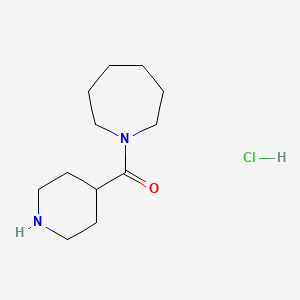
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)
![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)

